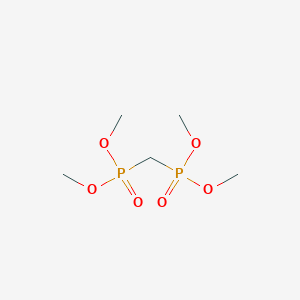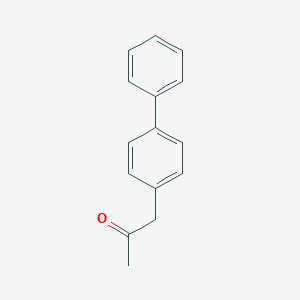
1-Biphenyl-4-yl-propan-2-one
Übersicht
Beschreibung
The compound 1-Biphenyl-4-yl-propan-2-one is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. While the provided data does not directly discuss 1-Biphenyl-4-yl-propan-2-one, it does include information on structurally related compounds that can offer insights into the behavior and characteristics of the biphenyl ketone family.
Synthesis Analysis
The synthesis of related compounds often involves cascade reactions or multistep synthetic routes. For instance, a novel cascade reaction has been developed to form a new N,O-containing fused tricyclic skeleton, which demonstrates the complexity and creativity in synthesizing such compounds . Similarly, the synthesis of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones has been achieved through the reaction of chloromethyl precursors with various alcohols . These methods highlight the synthetic versatility and the potential approaches that could be applied to synthesize 1-Biphenyl-4-yl-propan-2-one.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and computational methods. For example, the molecular structure of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione has been investigated, revealing a planar configuration and interesting packing in the solid state . The title molecule in another study, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, forms specific dihedral angles with its substituent groups, indicating the influence of molecular structure on the physical properties of these compounds .
Chemical Reactions Analysis
The reactivity of the carbonyl group and other functional groups in biphenyl ketones can lead to various chemical reactions. For instance, the ene-dione moiety in 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione shows a propensity for [4 + 2]-cycloadditions, which can be used to synthesize novel polycycles . This suggests that 1-Biphenyl-4-yl-propan-2-one could also undergo similar cycloaddition reactions, given the presence of a reactive carbonyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl ketones are influenced by their molecular structure. For example, the presence of alkoxymethyl groups in (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones affects their antimicrobial and antioxidant activities . The crystal structure of related compounds, such as the one with a furan and benzene ring, shows specific interactions like C–H⋯π and π–π stacking, which can affect the compound's solubility and stability . These insights can be extrapolated to understand the properties of 1-Biphenyl-4-yl-propan-2-one, which may also exhibit similar interactions due to its aromatic nature.
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Molecular Docking
1-Biphenyl-4-yl-propan-2-one derivatives have been synthesized and analyzed for their inhibitory activities against tyrosinase, an enzyme crucial in the pigmentation process. Notably, some of these derivatives displayed significant anti-tyrosinase activities, rivalling the standard inhibitor kojic acid. Further computational molecular docking studies confirmed the inhibitory effects, revealing that the primary binding site of these active compounds is the active-site entrance of tyrosinase, indicating a potential application in treating hyperpigmentation disorders (Kwong et al., 2017).
Chalcone Derivatives and Crystal Structure Analysis
Chalcone derivatives incorporating 1-Biphenyl-4-yl-propan-2-one have been synthesized, characterized, and studied for their crystal structures and Hirshfeld surface analysis. These studies provide insights into the interactions and packing of molecules in the solid state, enhancing our understanding of the structural basis of their biological activities and properties (Salian et al., 2018).
Electrochemical Studies for Corrosion Inhibition
Compounds based on 1-Biphenyl-4-yl-propan-2-one have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. These studies involved electrochemical methods like polarization studies and electrochemical impedance spectroscopy. The findings indicated that certain derivatives show high efficiency in protecting mild steel against corrosion, suggesting their utility in industrial applications to enhance the durability of metal components (Baskar et al., 2012).
Fluorescence Studies of Novel Biphenyl-Based Compounds
Novel biphenyl-based compounds, including those derived from 1-Biphenyl-4-yl-propan-2-one, have been synthesized and characterized for their fluorescence properties. These studies are significant in exploring these compounds for potential applications in organic electronics, photonics, and fluorescence-based sensing technologies (Baskar & Subramanian, 2011).
Antimicrobial and Antifungal Properties
1-Biphenyl-4-yl-propan-2-one derivatives have been tested for their antimicrobial activities against various pathogenic fungi and bacteria. These studies contribute to the search for new, effective antimicrobial agents and provide a basis for further development of pharmaceuticals to combat infectious diseases (Castellano et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWRGYQYQRUKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277056 | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-4-yl-propan-2-one | |
CAS RN |
5333-01-7 | |
| Record name | NSC587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-biphenyl-4-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

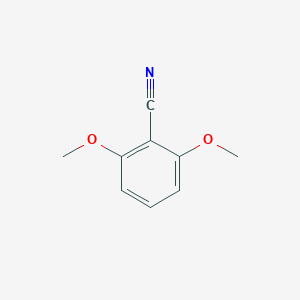
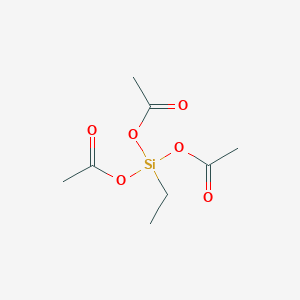
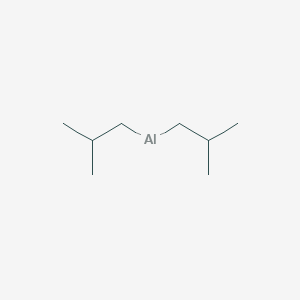
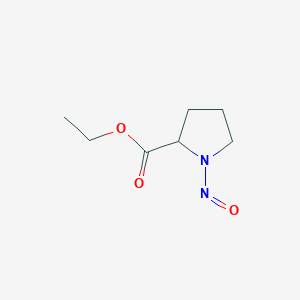
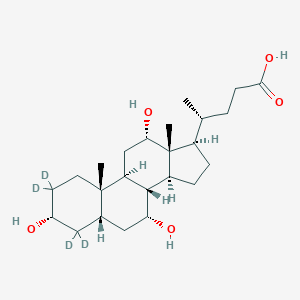
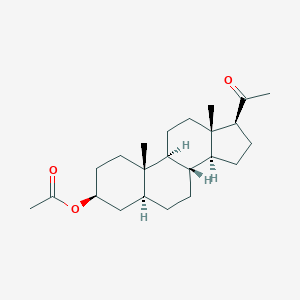
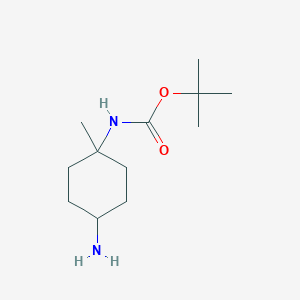

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

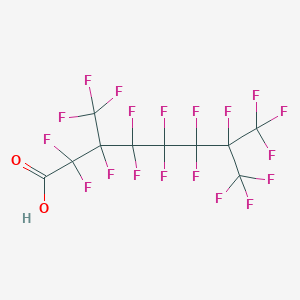

![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
